![molecular formula C24H30O8 B3028981 9-O-Acetyl-fargesol CAS No. 449172-61-6](/img/structure/B3028981.png)
9-O-Acetyl-fargesol
Overview
Description
9-O-Acetyl-fargesol is a lignan, which can be isolated from the seeds of Magnolia praecocissima . It has a molecular weight of 446.49 and a formula of C24H30O8 .
Molecular Structure Analysis
The molecular structure of 9-O-Acetyl-fargesol is represented by the formula C24H30O8 . The SMILES representation isCC(OC[C@@H]1C@@H=C(C=C2)OC)OC[C@@]1([H])C@@H=C(C=C3)OC)O)=O
. Physical And Chemical Properties Analysis
9-O-Acetyl-fargesol is a powder . It has a molecular weight of 446.49 and a molecular formula of C24H30O8 . The compound is recommended to be stored at -20°C for 3 years and 4°C for 2 years in powder form .Scientific Research Applications
Biological Phenomena and Microbe-Host Interactions
9-O-Acetylation, such as that found in 9-O-Acetyl-fargesol, plays a crucial role in various biological phenomena. It's particularly significant in microbe-host interactions, complement action, immune responses, sialidase action, cellular apoptosis, and tumor immunology. Research has demonstrated the importance of 9-O-acetyl sialoglycoconjugates in these areas, though they have been understudied due to their instability under various conditions. A solution to study these unstable sialoglycoconjugates has been proposed by substituting the oxygen atom in the ester with a nitrogen atom, resulting in more stable compounds for research purposes (Khedri et al., 2017).
Complement Activation and Tissue Homing
9-O-Acetylation on murine erythroleukemia cells has been shown to modulate alternative pathway complement activation, I-type lectin binding, and tissue homing. The alteration in 9-O-acetylation on cell surface sialic acids correlates with changes in resistance or sensitivity to lysis by the human complement and affects the binding of complement factor H. It also influences the binding of certain lectins, which impacts tissue homing of these cells. This research highlights the role of 9-O-acetylation in various biological recognition phenomena (Shi et al., 1996).
Influence on Protein Recognition
The reversible O-acetyl migration within the sialic acid side chain of 9-O-acetylated sialic acids has been found to influence protein recognition. This migration, which can be bidirectional and influenced by pH, plays a role in host-microbe interactions. The stability of the O-acetyl group on sialic acids and sialoglycans is crucial in these interactions, and synthetic N-acetyl mimics have been suggested for research due to their improved stability (Ji et al., 2021).
Anti-Inflammatory Effects
Fargesin, a bioactive lignan and derivative of 9-O-acetyl-fargesol, has shown anti-inflammatory effects in various studies. It has been effective in treating inflammatory bowel disease in mice by attenuating symptoms and reducing inflammatory markers. Fargesin's impact on NF-κB signaling suggests its potential in developing therapies for human inflammatory diseases (Yue et al., 2018). Additionally, fargesin has demonstrated anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-κB signaling, further supporting its potential therapeutic application in inflammatory disorders (Pham et al., 2017).
Metabolic Effects
Fargesin has also been studied for its effects on lipid and glucose metabolism, showing promise in improving dyslipidemia and hyperglycemia. Its ability to activate key metabolic pathways in adipose tissue highlights its potential in addressing metabolic disorders associated with obesity and insulin resistance (Lee et al., 2012).
Melanin Synthesis Inhibition
In dermatological research, fargesin has been found to inhibit melanin synthesis in murine melanocytes. It regulates PKA/CREB and P38/MAPK signaling pathways, suggesting its potential use in treating hyperpigmentation disorders (Fu et al., 2019).
Safety and Hazards
properties
IUPAC Name |
[(2S,3R,4S)-2-(3,4-dimethoxyphenyl)-4-[(S)-(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-3-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-14(25)31-13-18-17(23(26)15-6-8-19(27-2)21(10-15)29-4)12-32-24(18)16-7-9-20(28-3)22(11-16)30-5/h6-11,17-18,23-24,26H,12-13H2,1-5H3/t17-,18+,23-,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLSPZQYPWFUIO-GRJZNYKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)C(C3=CC(=C(C=C3)OC)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)[C@@H](C3=CC(=C(C=C3)OC)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-O-Acetyl-fargesol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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